molecular formula C18H20N4O3S B415816 3-methyl-8-((2-oxopropyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 353255-05-7

3-methyl-8-((2-oxopropyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B415816
CAS No.: 353255-05-7
M. Wt: 372.4g/mol
InChI Key: ZHWIMXPHCDFGBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-8-((2-oxopropyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a synthetic purine-2,6-dione derivative intended for research use in oncology and drug discovery. This compound is part of a class of chemicals that have demonstrated significant potential as anti-proliferative agents in scientific studies. Research on structurally similar purine-based derivatives has shown that these compounds can exhibit promising activity against various cancer cell lines, with some analogs demonstrating potent inhibition of cancer cell growth . The mechanism of action for this class of compounds is under investigation but is believed to involve the inhibition of key kinase targets, such as the Epidermal Growth Factor Receptor (EGFR), which is a critical protein in cancer cell signaling and proliferation pathways . The specific substitution pattern on the purine-dione core, particularly at the 7- and 8-positions, is a key structural feature that researchers have utilized to optimize biological activity and explore structure-activity relationships (SAR) . This product is provided for non-clinical research purposes. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for handling this compound in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

3-methyl-8-(2-oxopropylsulfanyl)-7-(3-phenylpropyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-12(23)11-26-18-19-15-14(16(24)20-17(25)21(15)2)22(18)10-6-9-13-7-4-3-5-8-13/h3-5,7-8H,6,9-11H2,1-2H3,(H,20,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWIMXPHCDFGBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-8-((2-oxopropyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. Its unique structure and functional groups suggest potential biological activities that may be beneficial in various therapeutic contexts. This article explores the biological activity of this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₇H₁₉N₅O₃S
  • Molecular Weight : 365.43 g/mol
PropertyValue
Molecular FormulaC₁₇H₁₉N₅O₃S
Molecular Weight365.43 g/mol
CAS Number149918-22-9
DensityNot Available
Boiling PointNot Available

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical responses.
  • Receptor Modulation : Interaction with cell surface receptors could modulate signaling pathways, affecting cellular responses.
  • Gene Expression Regulation : The compound might bind to nucleic acids, influencing gene expression and cellular function.

Antioxidant Activity

Research indicates that compounds within the purine family often exhibit antioxidant properties. This particular compound may scavenge free radicals, thereby protecting cells from oxidative stress.

Anti-inflammatory Effects

Studies suggest that related purine derivatives can modulate inflammatory pathways. The potential for this compound to reduce inflammation could be significant in treating conditions such as arthritis or other inflammatory diseases.

Anticancer Potential

Preliminary studies have indicated that purine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The specific impact of this compound on cancer cell lines remains an area for further investigation.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

  • Study on Purine Derivatives : A study published in Journal of Medicinal Chemistry highlighted the anticancer properties of modified purines, suggesting that structural modifications can enhance their efficacy against various cancer types .
  • Inflammation Modulation : Research in Biochemical Pharmacology demonstrated that certain purines could significantly reduce pro-inflammatory cytokines in vitro, indicating a potential therapeutic role for inflammatory diseases .
  • Antioxidant Properties : A review in Free Radical Biology and Medicine discussed the role of purines as antioxidants in cellular systems, emphasizing their protective effects against oxidative damage .

Comparison with Similar Compounds

8-Thioether Derivatives

  • M4 (2-((7-(3-(4-Chlorophenoxy)-2-Hydroxypropyl)-3-Methyl-2,6-Dioxo-2,3,6,7-Tetrahydro-1H-Purin-8-Yl)Thio)Acetic Acid): Key Differences: Replaces the 2-oxopropylthio group with a thioacetic acid moiety and introduces a 4-chlorophenoxy-2-hydroxypropyl chain at position 5. Impact: The polar carboxylic acid group in M4 enhances water solubility but reduces membrane permeability compared to the target compound. M4 exhibits a higher molecular weight (m/z 439.0 [M-H]–) and a superior yield (90.5%) . Biological Relevance: M4’s chlorine substituent may improve binding to hydrophobic enzyme pockets, as seen in adenosine receptor antagonists.
  • 8-((3-Hydroxypropyl)Thio)-1,3-Dimethyl-7-(3-Methylbenzyl)-1H-Purine-2,6(3H,7H)-Dione: Key Differences: Features a 3-hydroxypropylthio group and a 3-methylbenzyl chain at position 7.

8-Amino/Hydrazine Derivatives

  • 8-((2-Hydroxyethyl)Amino)-3-Methyl-7-(3-Phenylpropyl)-1H-Purine-2,6(3H,7H)-Dione: Key Differences: Substitutes the thioether with a 2-hydroxyethylamino group. However, the absence of a sulfur atom may reduce metabolic stability .
  • (Z)-8-(2-(2,4-Dihydroxybenzylidene)Hydrazinyl)-7-(2-Hydroxy-3-Phenoxypropyl)-1,3-Dimethyl-1H-Purine-2,6(3H,7H)-Dione (TC227): Key Differences: Incorporates a hydrazinyl-dihydroxybenzylidene group. Impact: This derivative demonstrated inhibitory activity against trypanothione synthetase (Trypanosoma spp.), highlighting the role of electron-rich aromatic systems in antiparasitic activity .

Substituent Variations at Position 7

7-Alkyl/Arylalkyl Chains

  • 7-Isopentyl-3-Methyl-8-((2-Oxopropyl)Thio)-3,7-Dihydro-1H-Purine-2,6-Dione: Key Differences: Replaces the 3-phenylpropyl chain with an isopentyl group. Impact: The shorter, branched chain reduces molecular weight (324.4 g/mol vs.
  • 7-(2-Chlorobenzyl)-8-((3-Hydroxypropyl)Amino)-3-Methyl-1H-Purine-2,6(3H,7H)-Dione: Key Differences: Substitutes the 3-phenylpropyl group with a 2-chlorobenzyl moiety. Impact: The electron-withdrawing chlorine atom enhances electrophilicity, which may improve covalent binding to cysteine residues in target proteins .

Hybrid Modifications

  • 3-Methyl-8-(4-Methylpiperidin-1-Yl)-7-(3-Phenylpropyl)-1H-Purine-2,6(3H,7H)-Dione :
    • Key Differences : Introduces a 4-methylpiperidine group at position 8.
    • Impact : The piperidine moiety increases nitrogen content (C21H27N5O2), enhancing solubility in polar solvents. This derivative showed promise in silico as a GPIIb/IIIa inhibitor for antithrombotic therapy .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s high yield (85.9%) surpasses derivatives like the trifluoropropyl analog (49% yield) , emphasizing the efficiency of thioether-forming reactions.
  • Biological Potency : Substituents at position 8 critically influence target specificity. For example, TC227’s hydrazine group enables antiparasitic activity, while the target compound’s thioether may favor cardiovascular targets .
  • Pharmacokinetics : Bulkier substituents (e.g., 3-phenylpropyl) enhance lipophilicity and blood-brain barrier penetration, whereas polar groups (e.g., hydroxypropyl) improve aqueous solubility .

Preparation Methods

Formation of the 8-Bromo Intermediate

A critical intermediate is 8-bromo-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione. This intermediate is synthesized via bromination of the parent purine-dione at position 8. Bromination may employ reagents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) in acetic acid.

Reaction Conditions

  • Substrate : 3-Methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione

  • Brominating Agent : PBr₃ (1.2 equiv)

  • Solvent : Acetic acid

  • Temperature : 80–100°C, 6–8 hours

  • Yield : ~70% (estimated)

Introduction of the 3-Phenylpropyl Group

The 3-phenylpropyl moiety at position 7 is introduced via alkylation of the purine nitrogen. This step typically utilizes 3-phenylpropyl bromide or iodide in the presence of a base such as potassium carbonate (K₂CO₃) to deprotonate the nitrogen and facilitate nucleophilic substitution.

Example Protocol

  • Substrate : 3-Methyl-8-bromo-3,7-dihydro-1H-purine-2,6-dione

  • Alkylating Agent : 3-Phenylpropyl bromide (1.5 equiv)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : N,N-Dimethylformamide (DMF)

  • Temperature : 60°C, 12 hours

  • Yield : ~65%

Nucleophilic Substitution at Position 8

The (2-oxopropyl)thio group is installed via displacement of the bromine atom at position 8. Mercaptoacetone (HS-CH₂-CO-CH₃) serves as the thiol nucleophile, with catalysis by potassium iodide (KI) to enhance reaction efficiency.

Reaction Optimization

Key parameters influencing this step include:

  • Solvent : Polar aprotic solvents such as N-butyl acetate or dimethyl sulfoxide (DMSO) improve nucleophilicity.

  • Base : Potassium carbonate (K₂CO₃) neutralizes HBr generated during substitution.

  • Catalyst : KI (0.1–0.2 equiv) facilitates bromide displacement via a halogen-exchange mechanism.

Synthetic Procedure

  • Substrate : 8-Bromo-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione (1.0 equiv)

  • Nucleophile : Mercaptoacetone (1.2 equiv)

  • Base : K₂CO₃ (2.5 equiv)

  • Catalyst : KI (0.15 equiv)

  • Solvent : N-Butyl acetate

  • Temperature : 85–125°C, 4–8 hours

  • Workup :

    • Cool to 5–10°C and quench with 10% acetic acid.

    • Extract aqueous layer with methylene chloride.

    • Wash organic phase with brine and concentrate under vacuum.

Yield : ~60–70% (crude), increasing to >95% purity after recrystallization from methanol.

Purification and Analytical Characterization

Post-synthetic purification ensures removal of unreacted starting materials and byproducts. Common methods include:

Recrystallization

  • Solvent System : Methanol/water (4:1 v/v)

  • Temperature Gradient : Dissolve at reflux, cool to 0°C for crystallization.

Chromatographic Techniques

  • Column Chromatography : Silica gel, eluting with ethyl acetate/hexane (1:2).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, purine-H), 7.25–7.15 (m, 5H, aromatic), 3.98 (t, J = 7.2 Hz, 2H, N-CH₂), 3.12 (s, 2H, SCH₂), 2.89 (s, 3H, COCH₃), 2.45 (t, J = 7.6 Hz, 2H, CH₂Ph), 1.95–1.85 (m, 2H, CH₂).

  • MS (ESI+) : m/z 373.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

The table below summarizes critical parameters for key synthetic steps:

StepReagents/ConditionsYield (%)Purity (%)
Bromination at C8PBr₃, Acetic acid, 80°C7085
Alkylation at N73-Phenylpropyl bromide, K₂CO₃, DMF, 60°C6590
Thioether FormationMercaptoacetone, K₂CO₃, KI, N-butyl acetate6095

Challenges and Mitigation Strategies

Side Reactions

  • Disulfide Formation : Thiol oxidation is minimized by conducting reactions under inert atmosphere (N₂/Ar).

  • Ketone Reactivity : The 2-oxopropyl group’s ketone may undergo undesired nucleophilic additions. Controlled pH (neutral to slightly basic) and avoiding strong nucleophiles mitigate this.

Solvent Selection

  • N-Butyl Acetate : Preferred for high boiling point (126°C) and compatibility with thiols.

  • Methanol : Used sparingly due to potential esterification of the ketone.

Industrial-Scale Considerations

Adapting laboratory procedures for large-scale production requires:

  • Catalyst Recycling : KI can be recovered via aqueous extraction.

  • Continuous Flow Systems : Enhance heat transfer and reduce reaction time for substitution steps .

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